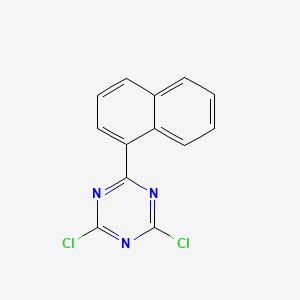

1,3,5-三嗪,2,4-二氯-6-(1-萘基)-

描述

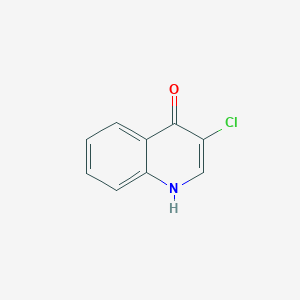

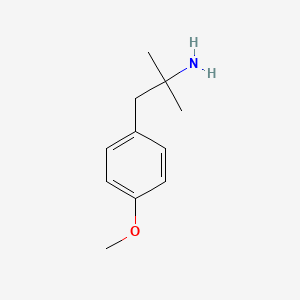

1,3,5-Triazine, 2,4-dichloro-6-(1-naphthalenyl)- is a derivative of 1,3,5-triazine . These compounds are known to exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . This process can be achieved through conventional methods or by using microwave irradiation, which provides the desired products in less time, with higher yields and purities . The synthesis also involves the use of primary amines in the presence of an excess of the corresponding amine .Molecular Structure Analysis

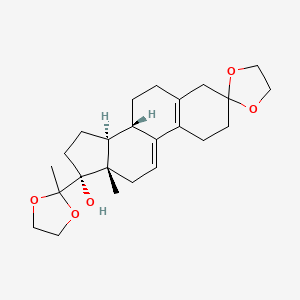

The molecular structure of 1,3,5-triazine derivatives is characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis . The structure may also be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The substitution of Cl by the primary amines on the substrate was achieved respectively in high to moderate yields by refluxing the solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can vary depending on the functional group introduced. For instance, the melting point of these derivatives can range from 43 °C to 190 °C, while the enthalpy change of melting can range from 47 to 150 J g−1 .科学研究应用

杂环化合物和生物学意义

1,3,5-三嗪及其衍生物因其显着的生物活性而被探索,包括抗菌、抗真菌、抗癌、抗病毒、抗疟疾、抗炎、抗溃疡、抗惊厥、抗微生物、杀虫和除草剂特性。它们强大的药理活性表明三嗪核可能是药物开发的有希望的核心,表明在药物化学中具有广泛的应用领域 (Verma、Sinha 和 Bansal,2019 年)。

抗肿瘤活性

三嗪支架,特别是 1,2,3-三嗪及其苯并和杂稠衍生物,已显示出广泛的抗肿瘤活性。它们的功效和直接的合成突出了它们作为开发抗肿瘤化合物的支架的潜力 (Cascioferro 等人,2017 年)。

具有 1,3,5-三嗪核的介晶

基于三嗪的介晶的研究由于它们在电荷和能量传输研究以及潜在的有机电子应用中的重要性而不断扩展。在 1,3,5-三嗪基圆盘状分子领域进行的各种结构修饰促进了改变液晶显示技术等应用中的性质 (Devadiga 和 Ahipa,2019 年)。

抗癌支架

1,3,5-三嗪类似物因其对各种细胞系的抗癌潜力而被广泛探索,展示了不同的作用机制。这些类似物表现出显着的抗癌活性和药代动力学参数,被认为是未来抗癌制剂的临床候选者 (Kumar 等人,2019 年)。

环保合成

1,2,4-三嗪衍生物的环保合成强调了三嗪化合物在文献中的丰富性,因为它们用途广泛。这突出了为具有广泛活性的化合物开发可持续合成方法的潜力 (Rani 和 Kumari,2020 年)。

治疗潜力和近期专利

三嗪表现出广泛的活性,并导致了几种商业药物的开发。对近期专利的回顾表明,由于三嗪在各种疾病中的治疗潜力,人们对三嗪的兴趣日益浓厚,展示了它们在药物开发中的重要性 (Dubey 等人,2022 年)。

作用机制

Target of Action

The primary target of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine is the KRAS G12D mutant protein . This protein plays a crucial role in cell signaling pathways, and mutations in this protein are often associated with various types of cancers .

Mode of Action

The compound interacts with the KRAS G12D mutant protein, inhibiting its function It is believed that the compound binds to the protein, preventing it from sending signals for cell growth and division .

Biochemical Pathways

The inhibition of the KRAS G12D mutant protein affects several downstream biochemical pathways. Most notably, it disrupts the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of tumor growth . By targeting the KRAS G12D mutant protein and disrupting key biochemical pathways, the compound can potentially slow down or stop the proliferation of cancer cells .

安全和危害

属性

IUPAC Name |

2,4-dichloro-6-naphthalen-1-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3/c14-12-16-11(17-13(15)18-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULQIPWJEFVQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC(=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)

![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)